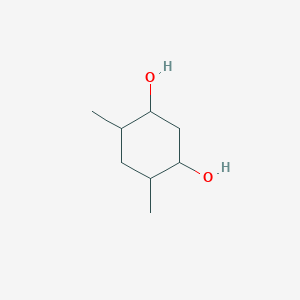

4,6-Dimethylcyclohexane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

187873-35-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4,6-dimethylcyclohexane-1,3-diol |

InChI |

InChI=1S/C8H16O2/c1-5-3-6(2)8(10)4-7(5)9/h5-10H,3-4H2,1-2H3 |

InChI Key |

WGXSWJYIAWIGBQ-UHFFFAOYSA-N |

SMILES |

CC1CC(C(CC1O)O)C |

Canonical SMILES |

CC1CC(C(CC1O)O)C |

Synonyms |

1,3-Cyclohexanediol, 4,6-dimethyl- (9CI) |

Origin of Product |

United States |

Stereochemical Investigations of 4,6 Dimethylcyclohexane 1,3 Diol

Cis-Trans Isomerism and Diastereomeric Relationships

The presence of two stereogenic centers at carbons 4 and 6, along with the disubstituted cyclohexane (B81311) ring, gives rise to multiple stereoisomers of 4,6-dimethylcyclohexane-1,3-diol. The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane ring dictates the cis-trans isomerism and the diastereomeric relationships between the various isomers. libretexts.org

In a disubstituted cycloalkane, the prefixes cis and trans are used to denote the relative positions of the substituents. libretexts.org If the two substituents are on the same side of the ring, it is the cis isomer, whereas if they are on opposite sides, it is the trans isomer. libretexts.orgkhanacademy.orgyoutube.com For this compound, this applies to the relative orientation of the two methyl groups and the two hydroxyl groups. The interplay between these substituents leads to a number of possible diastereomers, each with distinct physical and chemical properties.

Elucidation of Relative Stereochemistry

For instance, the chair conformation is the most stable for cyclohexane and its derivatives. researchgate.net In the case of cis-4,6-dimethyl-1,3-thioxane, a related heterocyclic compound, significant 1,3-diaxial steric hindrance occurs when both substituents are in axial positions, making this conformation energetically unfavorable. researchgate.net Similar principles apply to this compound, where isomers with bulky methyl groups in equatorial positions are generally more stable. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further confirmation of through-space proximities between specific protons, solidifying the stereochemical assignments. tcd.ie

Enantiomeric Considerations for Chiral Isomers

Among the diastereomers of this compound, some are chiral and can exist as a pair of enantiomers—non-superimposable mirror images. rsc.org A molecule is chiral if it does not have a plane of symmetry. quora.com For example, cis-1,3-dimethylcyclohexane (B1347349) is achiral because it possesses a plane of symmetry, making it a meso compound despite having two chiral centers. quora.com Conversely, trans-1,3-dimethylcyclohexane (B1361371) is chiral.

The chirality of the different isomers of this compound will depend on the specific arrangement of the methyl and hydroxyl groups. The synthesis of enantioenriched 1,3-diols often requires multi-step synthetic sequences, sometimes involving enzymatic desymmetrization steps to achieve high enantiomeric purity. rsc.org

Stereoselective Synthesis of this compound Diastereomers

The controlled synthesis of specific diastereomers of this compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a single or a major diastereomer from a mixture of possibilities. researchgate.neteurjchem.com

Control of Diastereoselectivity in Reduction Reactions

A common route to 1,3-diols is the reduction of the corresponding 1,3-diketone, in this case, 4,6-dimethylcyclohexane-1,3-dione (B13986860). rsc.orgnih.gov The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. For example, the reduction of 1,3-diketones with sodium borohydride (B1222165) (NaBH₄) in the absence of any controlling agent typically results in a nearly 1:1 mixture of the syn and anti diols. rsc.org

However, remarkable diastereoselectivity can be achieved by employing specific reagents or catalysts. The use of LiAlH₄ has been shown to be highly effective in the diastereoselective reduction of certain ketene (B1206846) dimers to β-hydroxyketones, with diastereomeric ratios exceeding 99:1 in some cases. researchgate.net In other systems, the presence of albumin during a NaBH₄ reduction has been shown to direct the reaction to produce the anti 1,3-diol with high diastereomeric excess. rsc.org The choice of reducing agent and conditions allows for the targeted synthesis of a desired diastereomer of this compound.

Table 1: Diastereoselective Reduction of 1,3-Diketones

| Precursor | Reducing Agent/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) or Excess (de) |

|---|---|---|---|

| 1,3-Diketone | NaBH₄ | Syn and Anti | ~1:1 |

| 1,3-Diketone | NaBH₄ / Albumin | Anti | up to 96% de |

| Ketene Dimer | LiAlH₄ | Varies | up to >99:1 dr |

| Methylphenylketene Dimer | LiBH₄ | Varies | 6:1 dr |

Stereochemical Assignment through Derivatization Strategies

In some instances, the direct analysis of the stereochemistry of this compound can be challenging. In such cases, the diol can be converted into a more rigid derivative, which can be more easily analyzed by spectroscopic methods. For example, the formation of cyclic acetals or ketals with aldehydes or ketones can lock the conformation of the cyclohexane ring, making the interpretation of NMR spectra more straightforward. researchgate.net

The stereochemistry of 1,3-diol curcuminoid derivatives has been investigated through their X-ray crystal structures and NMR spectra, providing a detailed understanding of their three-dimensional arrangement. researchgate.net Such derivatization strategies, coupled with advanced analytical techniques, are invaluable for the unambiguous assignment of the stereochemistry of the various isomers of this compound. researchgate.net

Stereochemical Consequences of Chemical Reactions Involving this compound

The stereochemistry of the starting this compound isomer can have a profound impact on the stereochemical outcome of subsequent chemical reactions. The spatial orientation of the hydroxyl groups can direct the approach of reagents, leading to the selective formation of one product isomer over others.

For instance, in reactions that proceed through a cyclic intermediate, the cis or trans nature of the diol will predetermine the stereochemistry of the newly formed rings or stereocenters. The development of reaction cascades, where a series of transformations occur in a single pot, often relies on the stereochemical control exerted by the starting material to produce highly substituted and stereochemically complex molecules with high diastereoselectivity. nih.gov The inherent stereochemistry of a particular this compound isomer is therefore a critical factor in its utility as a building block in the synthesis of more complex molecules.

Conformational Analysis of 4,6 Dimethylcyclohexane 1,3 Diol

Chair Conformations and Ring Inversion Dynamics

The cyclohexane (B81311) ring in 4,6-dimethylcyclohexane-1,3-diol is not planar but exists predominantly in two interconverting chair conformations. This rapid flipping between the two chair forms at room temperature is known as ring inversion. During this process, all axial bonds become equatorial and vice versa. youtube.com However, the presence of methyl and hydroxyl substituents means that the two chair conformers are generally not of equal energy.

The stability of each chair conformation is dictated by the steric strain arising from the spatial arrangement of the substituents. Substituents in the axial position experience greater steric hindrance compared to those in the equatorial position. libretexts.org This is due to interactions with other axial substituents on the same side of the ring.

Generally, substituted cyclohexanes will preferentially adopt conformations where the larger substituents are in the equatorial position to minimize steric crowding. libretexts.org For 1,3-disubstituted cyclohexanes, a conformation with both substituents in equatorial positions (diequatorial) is typically more stable than a conformation with both in axial positions (diaxial). libretexts.orglibretexts.org

In the case of this compound, the conformational preference will depend on the specific stereoisomer. For an isomer where a diequatorial arrangement of two substituents is possible, this conformer will be significantly favored. For instance, in a cis-1,3-disubstituted cyclohexane, the diequatorial conformer is more stable than the diaxial one. spcmc.ac.in

The relative stability of different conformers can be quantified by the conformational equilibrium constant (Keq), which is related to the Gibbs free energy difference (ΔG°) between the conformers. The equation ΔG° = -RTlnKeq allows for the calculation of the percentage of each conformer at equilibrium. libretexts.orgsapub.org For monosubstituted cyclohexanes, the energy difference between the axial and equatorial conformers (A-value) determines the position of the equilibrium. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.

Table 1: Steric Strain of Common Axial Substituents

| Substituent | 1,3-Diaxial Interaction Strain (kJ/mol) |

|---|---|

| -CH₃ | 7.6 |

| -OH | Varies with H-bonding potential |

Data sourced from general findings on monosubstituted cyclohexanes. libretexts.orgsapub.org

Intramolecular Steric Interactions

The preference for certain conformations is primarily driven by the avoidance of destabilizing steric interactions within the molecule.

A significant source of steric strain in the chair conformation of cyclohexane derivatives arises from 1,3-diaxial interactions. This refers to the steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) located three carbons away on the same side of the ring. libretexts.orgyoutube.com These interactions are a major factor in destabilizing conformers with axial substituents. For example, an axial methyl group experiences significant steric crowding from the axial hydrogens at the C-3 and C-5 positions relative to it. libretexts.org In a diaxial conformer of a 1,3-disubstituted cyclohexane, the two axial substituents can also crowd each other, leading to even greater instability. spcmc.ac.inavogadro.cc

Influence of Substituent Orientation on Conformational Preferences

The orientation of the methyl and hydroxyl groups (axial vs. equatorial) has a profound impact on the stability of the chair conformers of this compound. The general principle is that the conformation that minimizes the number and severity of steric interactions will be the most stable.

For disubstituted cyclohexanes, a conformation where both substituents are equatorial is generally more stable than one where both are axial. libretexts.org When one substituent is axial and the other is equatorial, the most stable conformer will be the one with the bulkier group in the equatorial position. libretexts.org The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.org

Therefore, in a stereoisomer of this compound where one methyl group and one hydroxyl group are in a 1,3-relationship, the conformer with the methyl group (being bulkier than hydroxyl in most contexts) in the equatorial position would be favored over the one with the methyl group in the axial position.

However, it is important to note that hydroxyl groups can participate in intramolecular hydrogen bonding, which can stabilize a conformation that might otherwise be considered less favorable due to steric factors. For example, in some cyclohexane-1,3-diols, a diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. spcmc.ac.in The actual preferred conformation of a specific stereoisomer of this compound would therefore be a balance between minimizing steric strain and maximizing favorable interactions like hydrogen bonding.

Conformational Dynamics and Inversion Rates

The conformational landscape of this compound is characterized by a dynamic equilibrium between different chair conformations. This dynamic behavior is primarily governed by the process of ring inversion, where the cyclohexane ring flips from one chair form to another. The rate of this inversion and the relative populations of the conformers at equilibrium are determined by the energetic barriers between them, which are influenced by steric and electronic factors.

The study of these dynamics often involves techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. By analyzing the changes in NMR spectra at different temperatures, it is possible to calculate the rates of interconversion and the activation energy barriers for ring inversion. For instance, the broadening and coalescence of signals for axial and equatorial protons or carbons as the temperature is raised can be used to quantify the inversion rate.

In substituted cyclohexanes, the rate of ring inversion can vary significantly depending on the nature and stereochemistry of the substituents. For example, in a related system, cis-1,2-cyclohexanedicarboxylic acid amide, the ring inversion rate was determined to be in the range of 1.7–2.7 × 10⁴ s⁻¹ at 298 K. nih.gov In contrast, the trans isomer exhibited a much faster inversion rate, estimated to be well over 10⁸ s⁻¹ at the same temperature. nih.gov This difference of over 1000-fold was attributed to greater steric repulsion in the transition state for the cis isomer. nih.gov For this compound, similar principles would apply, with the specific stereoisomer (cis or trans) dictating the inversion barrier.

Computational methods, such as ab initio calculations, provide a powerful tool for investigating the thermodynamics of the interconversion process. These studies can predict the relative free energies (ΔG°) of the different conformers and the energy of the transition state for ring inversion. For a heterocyclic analogue, trans-4,6-dimethyl-1,3-thioxane, computational studies have shown a ΔG° of approximately -1.5 kcal/mol for the interconversion between its two chair conformers in the gas phase. researchgate.net This indicates a significant preference for one conformer, with a calculated relative concentration of about 93%. researchgate.net

The following table presents hypothetical thermodynamic data for the ring inversion of a trans isomer of this compound, based on analogous systems. These values illustrate the energy differences that govern the conformational equilibrium.

Table 1: Hypothetical Thermodynamic Data for Ring Inversion of trans-4,6-Dimethylcyclohexane-1,3-diol

| Parameter | Conformer I (diaxial OH, diequatorial Me) | Transition State | Conformer II (diequatorial OH, diaxial Me) |

|---|---|---|---|

| Relative Enthalpy (ΔH°, kcal/mol) | 0.0 | 10.5 | -1.2 |

| Relative Free Energy (ΔG°, kcal/mol) | 0.0 | 10.8 | -1.5 |

Note: Data are hypothetical and based on values for analogous substituted cyclohexanes and thioxanes for illustrative purposes.

The activation energy (Ea) for the forward reaction (Conformer I → Conformer II) represents the energy barrier to ring inversion. In many disubstituted cyclohexanes, this barrier is on the order of 10-12 kcal/mol. The relative free energy (ΔG°) determines the equilibrium constant (Keq) for the interconversion and thus the relative populations of the two conformers. A negative ΔG° for the conversion to Conformer II indicates that it is the more stable and more populated conformer at equilibrium.

For the cis isomers of this compound, intramolecular hydrogen bonding between the 1,3-diol groups can play a significant role in influencing conformational preference. In some cases, a diaxial arrangement of the hydroxyl groups can be stabilized by the formation of an intramolecular hydrogen bond, which can counteract the steric strain typically associated with axial substituents. This would affect both the position of the conformational equilibrium and the energy barrier for inversion.

The rate of inversion is also temperature-dependent. At very low temperatures, the inversion is slow on the NMR timescale, and separate signals for each conformer can be observed. As the temperature increases, the rate of inversion increases exponentially. At the coalescence temperature, the signals for the two conformers merge into a single broad peak. At higher temperatures, the inversion is so rapid that only a single, time-averaged signal is observed.

Reaction Mechanisms and Transformations of 4,6 Dimethylcyclohexane 1,3 Diol

Substitution Reactions at Hydroxyl Centers

Substitution reactions involving the hydroxyl groups of 4,6-dimethylcyclohexane-1,3-diol are fundamental to its chemical derivatization. These reactions typically involve the conversion of the hydroxyl group into a better leaving group to facilitate nucleophilic attack.

Formation of Sulfonate Esters (e.g., Methanesulfonates, Toluene-p-sulfonates)

The conversion of the hydroxyl groups of this compound into sulfonate esters, such as methanesulfonates (mesylates) or toluene-p-sulfonates (tosylates), is a common strategy to transform the poor-leaving hydroxyl group into a good leaving group. This transformation is typically achieved by reacting the diol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester with retention of configuration at the carbon atom bearing the hydroxyl group.

Table 1: General Reaction for the Formation of Sulfonate Esters

| Reactant | Reagent | Base | Product |

| This compound | Methanesulfonyl Chloride | Pyridine | 4,6-Dimethylcyclohexane-1,3-diyl dimethanesulfonate |

| This compound | p-Toluenesulfonyl Chloride | Pyridine | 4,6-Dimethylcyclohexane-1,3-diyl bis(4-methylbenzenesulfonate) |

Regioselectivity and Stereoselectivity in Substitution Pathways

The presence of two hydroxyl groups in this compound introduces the possibility of regioselective and stereoselective reactions. The relative reactivity of the two hydroxyl groups can be influenced by their steric and electronic environment. For instance, in unsymmetrical diols, a less sterically hindered hydroxyl group may react preferentially.

In the context of substitution reactions following the formation of a monosulfonate ester, the stereochemistry of the starting diol is critical. For example, a study on a related cyclic 1,3-diol system demonstrated the conversion of a trans-diol to the corresponding cis-isomer via a Mitsunobu reaction. nih.gov This reaction proceeds with inversion of configuration at the reacting center. The Mitsunobu reaction utilizes a phosphine, such as triphenylphosphine, and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic substitution. alfa-chemistry.comnih.gov

Table 2: Conceptual Stereochemical Outcome of a Mitsunobu Reaction on a Stereoisomer of this compound

| Starting Material (Conceptual) | Reagents | Product (Conceptual) | Stereochemical Outcome |

| trans-4,6-Dimethylcyclohexane-1,3-diol | PPh₃, DEAD, Nucleophile (e.g., benzoic acid) | cis-4,6-Dimethylcyclohexan-1-ol-3-benzoate | Inversion of configuration at one hydroxyl center |

It is important to note that specific experimental validation for the Mitsunobu reaction on this compound is not available in the surveyed literature.

Elimination Reactions

Elimination reactions of this compound, primarily dehydration, lead to the formation of unsaturated compounds. The mechanism and product distribution are highly dependent on the reaction conditions and the stereochemistry of the diol.

Dehydration Mechanisms and Product Distribution

Acid-catalyzed dehydration of alcohols typically proceeds through an E1 or E2 mechanism. In the case of cyclohexanols, the formation of a carbocation intermediate (E1 pathway) is common, especially with secondary and tertiary alcohols. bartleby.com The subsequent loss of a proton from an adjacent carbon atom yields an alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

For this compound, dehydration could potentially lead to a mixture of dienes and unsaturated alcohols. The specific products would depend on which hydroxyl group is eliminated and the position of the resulting double bond. The stereochemistry of the starting diol can influence the reaction pathway; for an E2 reaction, a trans-diaxial arrangement of the leaving group and a proton on an adjacent carbon is required. For an E1 reaction involving a carbocation intermediate, the stereochemistry of the starting material is less critical for the initial elimination step.

Competing Reaction Pathways (e.g., Substitution vs. Elimination)

The reaction of a sulfonate ester derived from this compound with a nucleophile/base can result in a competition between substitution (S(_N)2) and elimination (E2) pathways. The outcome of this competition is influenced by several factors, including the strength and steric bulk of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

Strong, sterically hindered bases favor E2 elimination, while good nucleophiles that are weak bases favor S(_N)2 substitution. For cyclic systems like cyclohexane (B81311) derivatives, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen for the E2 reaction is a critical stereoelectronic factor.

Cyclization Reactions and Intramolecular Processes

The 1,3-disposition of the hydroxyl groups in this compound allows for the possibility of intramolecular cyclization reactions to form cyclic ethers, such as substituted oxetanes or pyrans.

Acid-catalyzed intramolecular cyclization can occur where one hydroxyl group is protonated to form a good leaving group (water), followed by an intramolecular nucleophilic attack by the second hydroxyl group. wikipedia.org Alternatively, the formation of a monosulfonate ester can facilitate intramolecular etherification under basic conditions. The remaining hydroxyl group, acting as an internal nucleophile, can displace the sulfonate leaving group. A study on glucose-derived diols demonstrated that treatment with methanesulfonyl chloride in pyridine led directly to intramolecular cyclization to form wikipedia.orgoxazepane rings, rather than the expected dimesylate. researchgate.netresearchgate.net This highlights the potential for intramolecular processes to dominate under certain conditions.

The synthesis of substituted pyrans from 1,3-diols is a known transformation, often proceeding through various catalytic methods. iau.ir While specific examples for this compound are not detailed in the literature, the general principle suggests its potential as a precursor for such heterocyclic systems.

Attempts at Intramolecular Anhydride (B1165640) Formation

The direct intramolecular formation of an anhydride from a diol like this compound is not a standard transformation. Anhydride formation typically involves the dehydration of two carboxylic acid groups. However, the analogous acid-catalyzed intramolecular dehydration of a 1,3-diol leads to the formation of a cyclic ether, not an anhydride. The mechanism involves protonation of one hydroxyl group to form a good leaving group (water), followed by intramolecular nucleophilic attack by the second hydroxyl group. youtube.com While specific studies on this compound are not prevalent, related transformations on other diols provide insight into this process. For instance, attempts to form mesylates of certain sugar-derived diols in pyridine resulted in a direct one-step cyclization to form nih.govwikipedia.orgoxazepane compounds instead of the expected di-mesylated product. researchgate.net This highlights the propensity of appropriately positioned hydroxyl groups to undergo intramolecular cyclization under conditions that activate one of the hydroxyls into a good leaving group.

Formation of Cyclic Ethers or Other Heterocycles from Diols

The intramolecular cyclization of 1,3-diols is a well-established method for synthesizing cyclic ethers, particularly five- and six-membered rings. For a 1,3-diol such as this compound, this transformation would theoretically yield a substituted oxetane. A common and effective catalyst for this type of reaction is molecular iodine. nih.gov

The iodine-catalyzed mechanism is thought to involve the formation of an iodinated intermediate which is then displaced by the remaining hydroxyl group. mdpi.com This method has been successfully applied to various 1,3-diols to generate five-membered cyclic ethers, sometimes involving skeletal rearrangements. researchgate.netsigmaaldrich.com Studies have shown that these reactions can be carried out efficiently under both solvent-free and solution conditions. nih.gov

| Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

| Iodine (I₂) | 60°C, Solvent-free, 3h | Five-membered cyclic ether | 86% | researchgate.net |

| Iodine (I₂) | 80°C, Solution, 8h | Five-membered cyclic ether | 91-97% | nih.gov |

Table 1: Representative Conditions for Iodine-Catalyzed Cyclization of 1,3-Diols

Late-Stage Modification and Functionalization

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that focuses on modifying complex molecules, like natural products or drug candidates, in the final steps of a synthetic sequence. tandfonline.comwikipedia.org This approach avoids the need for lengthy de novo synthesis to create analogues and allows for the rapid exploration of a molecule's structure-activity relationship (SAR). acs.orgnih.gov The 1,3-diol motif present in this compound is a valuable handle for such modifications.

Conversion to Cyclopropane (B1198618) Moieties

A notable late-stage modification applicable to 1,3-diols is their conversion into cyclopropane rings. This transformation is significant in medicinal chemistry as the introduction of a cyclopropane can alter a molecule's conformation and pharmacokinetic properties. nih.govacs.org The method involves a two-step process. First, the 1,3-diol is converted into a 1,3-dimesylate by reacting it with methanesulfonyl chloride. Second, the resulting dimesylate undergoes a zinc-mediated cross-electrophile coupling (XEC) reaction to form the cyclopropane ring. nih.govacs.org

This reaction is advantageous due to its mild conditions, which tolerate a variety of other functional groups. nih.gov The use of zinc dust as the reductant, often in the presence of a halide salt additive like sodium iodide, facilitates the intramolecular coupling. nih.govresearchgate.net

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 1,3-Dimesylate | Zn dust, MgBr₂ | DMA | Cyclopropane | 69% | acs.org |

| (S)-Citronellal-derived 1,3-dimesylate | Zn dust, NaI | THF | Cyclopropane | 41% | nih.govresearchgate.net |

| (R)-Nopol-derived 1,3-dimesylate | Zn dust, NaI | THF | Cyclopropane | 43% | nih.govresearchgate.net |

Table 2: Conditions for Zinc-Mediated Conversion of 1,3-Diol Derivatives to Cyclopropanes

Directed C-H Hydroxylation for Diol Construction

While many transformations start from the diol, other methods focus on its construction. Directed C-H hydroxylation is a strategy to install hydroxyl groups at specific positions in a molecule. While often used to functionalize complex aromatic systems, analogous principles can be applied to the synthesis of aliphatic diols. msu.edu A general biosynthetic approach for creating diverse diols combines the oxidative formation of one hydroxyl group with the reductive formation of another. nih.govresearchgate.net This platform pathway involves a sequence of four enzymatic reactions:

Hydroxylation: An amino acid hydroxylase introduces the first -OH group.

Deamination: An L-amino acid deaminase converts the amino group to a ketone.

Decarboxylation: An α-keto acid decarboxylase removes the carboxyl group.

Reduction: An aldehyde reductase reduces the ketone to the second -OH group. nih.gov

This biological approach allows for high stereoselectivity and the synthesis of structurally diverse diols from common amino acid precursors. nih.govnih.gov Other chemical methods, such as the hydroboration-oxidation of allylic alcohols, can also be used to create 1,3-diols with specific stereochemistry.

Oxidation and Reduction Chemistry Relevant to the Diol Functionality

The hydroxyl groups of this compound can be oxidized to ketones, and conversely, the corresponding diketone can be reduced back to the diol. These transformations are fundamental in organic synthesis and allow for stereochemical control and further functionalization.

Oxidation of the Diol The oxidation of the two secondary alcohol groups in this compound would yield 4,6-dimethylcyclohexane-1,3-dione (B13986860). Various reagents are available for the oxidation of secondary alcohols to ketones. organic-chemistry.org A modified Swern oxidation is one such method that has been shown to be effective. acs.org Other reagents like o-iodoxybenzoic acid (IBX) can selectively oxidize 1,2-diols to α-ketols or α-diketones and are also used for the oxidation of primary and secondary alcohols. google.com TEMPO-catalyzed oxidations are also highly efficient for converting 1,2-diols into α-hydroxy ketones or α-diketones. organic-chemistry.org

Reduction to the Diol The stereoselective reduction of a β-hydroxy ketone or a 1,3-diketone is a powerful method for synthesizing 1,3-diols with specific relative stereochemistry (syn or anti). researchgate.net Two prominent named reactions for this purpose are the Narasaka-Prasad reduction and the Evans-Saksena reduction.

Narasaka-Prasad Reduction: This method typically yields the syn-1,3-diol. It employs a boron chelating agent (e.g., BBu₂OMe) to form a six-membered ring intermediate with the β-hydroxy ketone. Subsequent intermolecular hydride delivery, usually from sodium borohydride (B1222165) (NaBH₄), occurs from the axial position to give the syn product. wikipedia.orgwikipedia.orgsynarchive.comyoutube.com

Evans-Saksena Reduction: This method produces the anti-1,3-diol. It uses a specific borohydride reagent, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃). The reaction proceeds via an intramolecular hydride delivery mechanism, again through a six-membered transition state, which leads to the anti stereochemistry. wikipedia.orgsynarchive.comyoutube.comyoutube.com

The choice between these methods allows for precise control over the stereochemical outcome of the final diol product. Additionally, reductions mediated by albumin in the presence of NaBH₄ have been shown to selectively produce anti-1,3-diols from 1,3-diketones. rsc.orgrsc.org

| Reaction Name | Key Reagents | Stereochemical Outcome | Reference |

| Narasaka-Prasad Reduction | BBu₂OMe, NaBH₄ | syn-diol | wikipedia.orgsynarchive.com |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti-diol | wikipedia.orgsynarchive.com |

| Albumin-Controlled Reduction | Bovine Serum Albumin, NaBH₄ | anti-diol | rsc.org |

Table 3: Comparison of Stereoselective Reduction Methods to form 1,3-Diols

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual protons and carbon atoms. For 4,6-dimethylcyclohexane-1,3-diol, which can exist as multiple stereoisomers (cis and trans), each with different conformational possibilities, NMR is crucial for unambiguous assignment.

¹H NMR and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and type of unique nuclei in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom. Key expected features for this compound include:

Hydroxyl Protons (-OH): These signals are typically broad and their chemical shift is variable, depending on concentration, solvent, and temperature due to hydrogen bonding.

Methine Protons (CH-O and CH-CH₃): The protons on the carbons bearing the hydroxyl and methyl groups (C1, C3, C4, C6) would appear as complex multiplets. Their chemical shift and splitting patterns are highly dependent on their axial or equatorial position. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

Methylene Protons (-CH₂-): The protons on the remaining ring carbons would also show complex splitting patterns, influenced by their diastereotopic nature and coupling to adjacent protons.

Methyl Protons (-CH₃): These would appear as doublets due to coupling with the adjacent methine proton. The precise chemical shift would again depend on whether the methyl group is in an axial or equatorial position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to symmetry, the number of observed signals can be less than the total number of carbons (eight). For instance, in a rapidly interconverting chair conformation of cis-1,3-dimethylcyclohexane (B1347349), five distinct signals are observed due to a plane of symmetry. kennesaw.edu A similar outcome would be expected for the analogous cis-4,6-dimethylcyclohexane-1,3-diol isomers. The chemical shifts provide information about the carbon type:

Carbons bonded to oxygen (C-OH): These carbons (C1, C3) are deshielded and appear at the lowest field (highest ppm).

Carbons bearing methyl groups (C-CH₃): These carbons (C4, C6) would also be downfield, though less so than the C-OH carbons.

Methylene carbons (-CH₂-): These would appear at higher field (lower ppm).

Methyl carbons (-CH₃): These signals would be the most upfield.

The following table illustrates the predicted number of signals for different isomers, assuming chair conformations.

| Isomer Configuration | Symmetry Element (in ideal chair) | Expected ¹³C Signals |

| (1R,3S,4R,6S) - cis,cis,cis | C₂ axis | 4 |

| (1R,3S,4S,6R) - cis,trans,trans | Cₛ plane | 5 |

| other isomers | None | 8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are essential for piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically separated by two or three bonds. This allows for the tracing of the cyclohexane (B81311) ring's proton sequence and confirms the position of the methyl groups relative to the hydroxyl-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This technique is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would directly link the methyl proton doublets to their corresponding methyl carbon signals.

Together, these 2D techniques provide an unambiguous map of the molecule's covalent framework and are instrumental in differentiating between positional isomers.

NMR in Conformational Analysis and Equilibrium Determination

For cyclohexane derivatives, NMR is a powerful tool for studying the equilibrium between different chair conformations. The key parameter is the coupling constant (J-value) between vicinal protons, which is dependent on the dihedral angle between them, as described by the Karplus equation.

Axial-Axial (a-a) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

Axial-Equatorial (a-e) Coupling: The dihedral angle is ~60°, resulting in a small coupling constant (typically 2-5 Hz).

Equatorial-Equatorial (e-e) Coupling: The dihedral angle is ~60°, also resulting in a small coupling constant (typically 2-5 Hz).

By measuring the coupling constants of the methine protons (e.g., H1 and H3), the stereochemical relationship (cis or trans) and the preferred conformation (diaxial vs. diequatorial substituents) can be determined. For example, in a cis-1,3-diol, the diaxial conformation would show large J-values for the H1 and H3 protons with their axial neighbors, while the diequatorial conformer would show only small couplings. If the molecule is rapidly flipping between two conformations at room temperature, the observed coupling constant will be a weighted average of the values for each conformer, allowing for the calculation of the equilibrium constant and the Gibbs free energy difference (ΔG°) between them. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and are excellent for studying hydrogen bonding.

Identification of Functional Groups and Hydrogen Bonding Patterns

The most prominent feature in the IR spectrum of this compound is the O-H stretching vibration. The position and shape of this band are highly indicative of hydrogen bonding.

Free O-H Stretch: In a very dilute solution in a non-polar solvent, a sharp, relatively weak band is expected around 3600-3650 cm⁻¹. This corresponds to hydroxyl groups that are not involved in hydrogen bonding.

Intramolecular Hydrogen Bond: In the cis-isomers of 1,3-diols, the diaxial conformation allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This is observed as a broader, more intense band shifted to a lower frequency (typically 3400-3500 cm⁻¹) compared to the free O-H stretch. The strength of this bond can be estimated from the magnitude of this frequency shift.

Intermolecular Hydrogen Bond: In more concentrated solutions or in the solid state, hydroxyl groups will form hydrogen bonds with neighboring molecules. This results in a very broad and strong absorption band at a significantly lower frequency (typically 3200-3400 cm⁻¹).

The C-O stretching vibrations, typically found in the 1000-1250 cm⁻¹ region, also provide useful information. The exact frequency can sometimes distinguish between axial and equatorial hydroxyl groups.

Application in Conformational Studies

Vibrational spectroscopy complements NMR in conformational analysis, particularly through the study of hydrogen bonding. For cis-cyclohexane-1,3-diol, an equilibrium exists between the diequatorial (e,e) and diaxial (a,a) conformers. rsc.org

The (e,e) conformer cannot form an intramolecular hydrogen bond. It can only engage in intermolecular hydrogen bonding.

The (a,a) conformer is stabilized by an intramolecular hydrogen bond, but destabilized by 1,3-diaxial steric interactions. youtube.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₆O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The nominal molecular weight of the compound is 144.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of hydroxyl groups, this peak might be weak or absent. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a water molecule (-18 Da): Dehydration is a common fragmentation for alcohols, leading to a significant peak at m/z 126.

Loss of a methyl group (-15 Da): Cleavage of one of the methyl substituents would result in a fragment at m/z 129.

Ring cleavage: The cyclohexane ring can undergo various cleavage patterns, yielding smaller charged fragments that provide further clues about the substitution pattern.

While specific experimental mass spectral data for this compound is not widely available in peer-reviewed literature, a hypothetical fragmentation analysis is presented below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Mass to Charge Ratio (m/z) | Proposed Fragment Ion | Structural Moiety Lost |

| 144 | [C₈H₁₆O₂]⁺ | (Molecular Ion) |

| 129 | [C₇H₁₃O₂]⁺ | CH₃ |

| 126 | [C₈H₁₄O]⁺ | H₂O |

| 111 | [C₇H₁₁O]⁺ | H₂O + CH₃ |

| 98 | [C₆H₁₀O]⁺ | C₂H₆O |

| 83 | [C₅H₇O]⁺ | C₃H₉O |

| 69 | [C₄H₅O]⁺ | C₄H₁₁O |

| 57 | [C₄H₉]⁺ | C₄H₇O₂ |

This table is a representative example based on common fragmentation patterns for cyclic diols and is not based on experimentally recorded data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which can exist as multiple stereoisomers (cis/trans isomers for the ring substituents and R/S configurations at the chiral carbons), X-ray crystallography would be essential for identifying the specific isomer present in a crystalline sample.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

As of now, the crystal structure of this compound has not been reported in crystallographic databases. Should a crystallographic study be performed, it would yield a set of crystallographic parameters that define the unit cell and the atomic coordinates within it.

Table 2: Representative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | P2₁/c | The symmetry of the crystal structure. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105.3 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1002.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 0.957 | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table provides a hypothetical example of the type of data that would be obtained from an X-ray crystallographic analysis and is not based on actual experimental results for this compound.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations are powerful tools for investigating the structures, energies, and properties of molecules like 4,6-dimethylcyclohexane-1,3-diol. Methods such as Ab Initio and Density Functional Theory (DFT) can provide detailed insights into the electronic structure and conformational preferences of its various stereoisomers.

Prediction of Conformational Preferences and Energies

For a 1,3-disubstituted cyclohexane (B81311) like this compound, the chair conformation is the most stable. The relative stability of different chair conformers is determined by the steric interactions of the substituents. In the case of the cis and trans isomers of this compound, the key interactions to consider are 1,3-diaxial interactions.

For a cis-isomer, one conformer will have both the 4-methyl and 6-hydroxyl groups in equatorial positions (e,e), while the ring-flipped conformer would have them in axial positions (a,a). The diequatorial conformer is generally more stable as it avoids the significant steric strain from 1,3-diaxial interactions present in the diaxial conformer. nih.govresearchgate.net In the case of a trans-isomer, both chair conformers will have one substituent in an axial position and the other in an equatorial position (a,e and e,a). If the substituents are different, the two conformers will have different energies. researchgate.net

Computational methods like DFT can be used to calculate the energies of these different conformations. The results of such calculations would allow for a quantitative comparison of the stabilities of the various isomers and their conformers.

Table 1: Representative Data Table for Predicted Conformational Energies of a Substituted Cyclohexanediol

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| cis-diequatorial | DFT (B3LYP) | 6-31G(d) | 0.00 |

| cis-diaxial | DFT (B3LYP) | 6-31G(d) | +5.5 |

| trans-ax/eq | DFT (B3LYP) | 6-31G(d) | +1.8 |

| trans-eq/ax | DFT (B3LYP) | 6-31G(d) | +2.1 |

Note: This table is illustrative and based on typical values for substituted cyclohexanes. Actual values for this compound would require specific calculations.

Calculation of Thermodynamic Parameters (e.g., ΔG°)

Quantum chemical calculations can also be employed to determine thermodynamic parameters, such as the Gibbs Free Energy change (ΔG°), for the equilibrium between different conformers. This allows for the prediction of the relative populations of each conformer at a given temperature. For cis-1,3-disubstituted cyclohexanes, the equilibrium lies heavily towards the diequatorial conformer. researchgate.net

Computational NMR Spectroscopy for Chemical Shift and Coupling Constant Prediction

Computational NMR spectroscopy is a valuable tool for predicting the ¹H and ¹³C NMR spectra of molecules. By calculating the magnetic shielding tensors for each nucleus in a given conformation, it is possible to predict chemical shifts and coupling constants. These predicted spectra can then be compared with experimental data to confirm the structure and major conformation of the molecule in solution. Machine learning approaches are also being developed to provide highly accurate predictions of NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. This can reveal the flexibility of the cyclohexane ring and the rotational preferences of the hydroxyl and methyl groups. Such simulations are particularly useful for understanding how the molecule behaves in a solution environment.

Solvent Effects Modeling (e.g., PCM method)

The conformation of a molecule, especially one with polar groups like hydroxyls, can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a common method for modeling solvent effects in quantum chemical calculations. This approach treats the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. For a diol, polar protic solvents can form hydrogen bonds with the hydroxyl groups, which can affect the conformational equilibrium. For instance, in some cases, intramolecular hydrogen bonding in a diaxial conformer can be favored in non-polar solvents, but this interaction is less significant in polar solvents where intermolecular hydrogen bonds with the solvent are more favorable.

Advanced Applications in Organic Synthesis Research

4,6-Dimethylcyclohexane-1,3-diol as a Chiral Building Block

The presence of multiple stereocenters in this compound makes its enantiomerically pure forms valuable as chiral building blocks in asymmetric synthesis. Chiral building blocks are essential for the construction of complex chiral molecules, such as natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity.

The cyclohexane-1,3-diol motif is a common structural feature in a variety of natural products, including polyketides, alkaloids, and terpenes. orgsyn.org The defined spatial arrangement of the hydroxyl and methyl groups on the cyclohexane (B81311) ring of this compound provides a rigid and predictable scaffold for the introduction of new stereocenters. Synthetic chemists can strategically utilize the existing chirality of the diol to control the stereochemical outcome of subsequent reactions, a fundamental principle in the total synthesis of complex molecules.

The stereoisomerism of disubstituted cyclohexanes like this compound is well-established. libretexts.org The cis and trans isomers, along with their respective enantiomers, offer a diverse set of starting materials for synthetic endeavors. For instance, the relative orientation of the two hydroxyl groups (syn or anti) and the two methyl groups dictates the conformational preferences of the molecule, which in turn influences its reactivity and the stereochemistry of its derivatives.

Use as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of 1,3-diols as synthetic intermediates is well-documented, and this compound is no exception. Its bifunctional nature, possessing two hydroxyl groups, allows for a wide range of chemical transformations. These hydroxyl groups can be selectively protected, activated, or converted into other functional groups, paving the way for the construction of more elaborate molecular architectures.

For example, the diol can serve as a precursor for the synthesis of bicyclic compounds. Intramolecular reactions, such as cyclization via dehydration or the formation of cyclic ethers or esters, can be employed to generate rigid bicyclic systems. These structures are often found at the core of medicinally important compounds and natural products.

Furthermore, the hydroxyl groups of this compound can direct the stereoselective introduction of substituents at other positions on the cyclohexane ring. Through neighboring group participation or by serving as directing groups for certain catalysts, the diol functionality can exert significant control over the stereochemical course of a reaction, a critical aspect in the synthesis of molecules with multiple contiguous stereocenters.

Derivatization for Material Science Applications

The derivatization of this compound has shown potential in the field of material science, particularly in the development of new liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals, and they are integral to display technologies. beilstein-journals.org

Chiral dopants are often added to nematic liquid crystal hosts to induce a helical twist, leading to the formation of cholesteric phases. beilstein-journals.org The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing this twist. Research has been conducted on acetals derived from 1,3-diols as potential chiral dopants. beilstein-journals.orgnih.gov

In a related study, racemic anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes were synthesized and their enantiomers were evaluated as chiral dopants for liquid crystal compositions. beilstein-journals.orgnih.gov These compounds, which are derivatives of a 1,3-diol structure, demonstrated that C2-symmetric substructures can be efficient in inducing a chiral pitch in nematic host mixtures. beilstein-journals.orgnih.gov The extension of the chiral substructure into a more rod-like shape was found to significantly increase the HTP. beilstein-journals.orgnih.gov This suggests that appropriately designed derivatives of this compound could serve as effective chiral dopants, with their rigid cyclohexane core providing a stable and well-defined chiral scaffold. The ability to synthesize specific stereoisomers of the diol would allow for fine-tuning of the dopant's structure to optimize its HTP and other properties for specific liquid crystal applications.

Role in Host-Guest Chemistry and Chiral Recognition

Host-guest chemistry involves the formation of unique structural complexes between a host molecule and a guest molecule through non-covalent interactions. nih.gov The design of host molecules with specific recognition properties is a major focus of this field, with applications in sensing, separation, and catalysis.

The defined three-dimensional structure and the presence of hydrogen-bonding hydroxyl groups make this compound and its derivatives interesting candidates for host molecules in host-guest systems. The cyclohexane framework can create a pre-organized cavity suitable for binding small guest molecules. The methyl groups can provide steric bulk and influence the shape and size of the binding pocket.

Chiral recognition, the ability of a chiral host to selectively bind one enantiomer of a chiral guest over the other, is a particularly important area of host-guest chemistry. Enantiomerically pure derivatives of this compound could be employed as chiral hosts. The specific arrangement of functional groups and stereocenters in the host would create a chiral environment, leading to diastereomeric host-guest complexes with different stabilities. This difference in stability forms the basis for enantioselective recognition.

Research in supramolecular chemistry has demonstrated the use of macrocyclic hosts for chiral recognition. thno.orgmdpi.com While direct studies on this compound in this context are not extensively documented in the provided search results, the principles of chiral recognition by synthetic hosts are well-established. For instance, hydrogen-bonded macrocycles have been shown to be effective in amplifying the chiroptical signals of chiral guests upon complexation. nih.gov This suggests that derivatives of this compound, incorporated into larger macrocyclic structures, could potentially serve as effective chiral selectors.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dimethylcyclohexane-1,3-diol, and how can purity be ensured?

Synthesis typically involves dihydroxylation of substituted cyclohexenes or selective reduction of diketones. Key steps include:

- Purification : Recrystallization using ethanol/acetone mixtures to isolate stereoisomers .

- Characterization : Confirm purity via - and -NMR to distinguish axial/equatorial hydroxyl groups, complemented by FT-IR for hydroxyl stretching (3200–3600 cm) .

- Challenges : Steric hindrance from methyl groups may reduce yield; optimize reaction temperature (e.g., 0–5°C for kinetic control) .

Q. How can the conformational stability of this compound be experimentally determined?

Q. Table 1. Key Analytical Techniques for Structural Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.